![molecular formula C28H38N6O4 B10827713 4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAF1-compound 31 is a synthetic chemical compound known for its role as a dual inhibitor of TATA-box binding protein-associated factor 1 (TAF1) and bromodomain-containing protein 4 (BRD4)The compound exhibits high selectivity and potency, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAF1-compound 31 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of TAF1-compound 31 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Final assembly: The final compound is assembled by coupling the modified core structure with other chemical moieties.
Industrial Production Methods: Industrial production of TAF1-compound 31 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TAF1-compound 31 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
TAF1-compound 31 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bromodomains and their role in transcriptional regulation.
Biology: The compound is employed in cellular assays to investigate the effects of bromodomain inhibition on cell growth and differentiation.
Medicine: TAF1-compound 31 is being explored for its potential therapeutic applications in cancer treatment, particularly in targeting epigenetic regulators.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting bromodomains
Mechanism of Action
TAF1-compound 31 exerts its effects by competitively inhibiting the binding of acetyl-lysine residues to the bromodomains of TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby affecting gene expression. The compound’s selectivity for TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4 is achieved through specific interactions with the bromodomain binding pockets .
Comparison with Similar Compounds
Tafbromin: A pseudo-natural product that selectively targets the bromodomain 2 of TATA-box binding protein-associated factor 1.
BAY-299: A bromodomain inhibitor with antiproliferative effects in cancer cell lines.
Comparison: TAF1-compound 31 is unique in its dual inhibition of TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4, whereas Tafbromin specifically targets bromodomain 2 of TATA-box binding protein-associated factor 1. BAY-299, on the other hand, shows antiproliferative effects but may have off-target effects compared to the more selective TAF1-compound 31 .
Properties
Molecular Formula |
C28H38N6O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H38N6O4/c1-18-28(36)33(3)23-7-8-25(31-26(23)34(18)21-11-15-38-16-12-21)30-22-6-5-19(17-24(22)37-4)27(35)29-20-9-13-32(2)14-10-20/h5-8,17-18,20-21H,9-16H2,1-4H3,(H,29,35)(H,30,31)/t18-/m1/s1 |
InChI Key |
HSRXFQQYAZQIST-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Canonical SMILES |
CC1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)
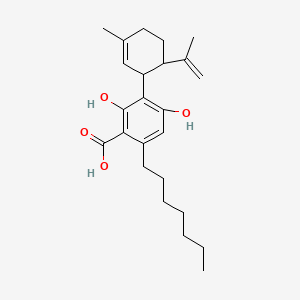
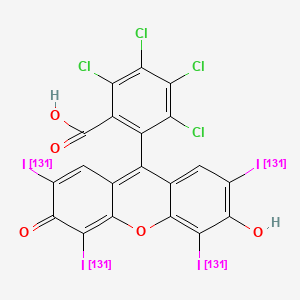
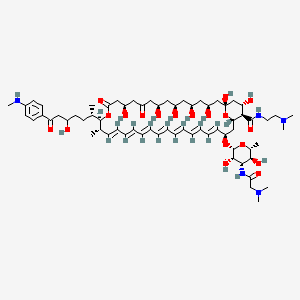
![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)
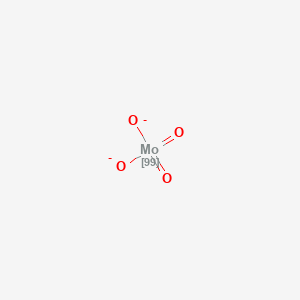
![1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B10827672.png)
![N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide](/img/structure/B10827680.png)

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)
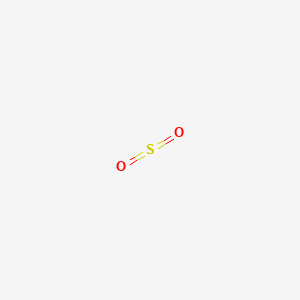
![(Z)-((3S,8S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) tetracos-15-enoate](/img/structure/B10827718.png)
![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)
